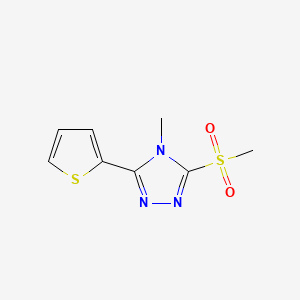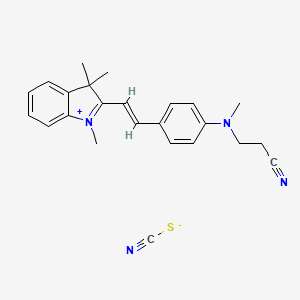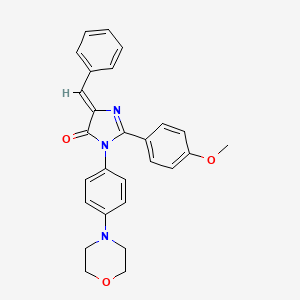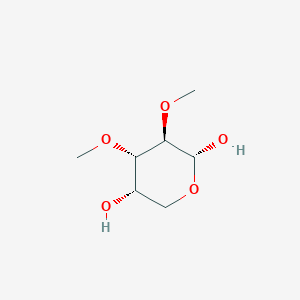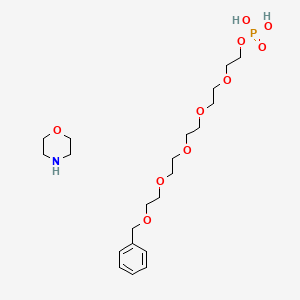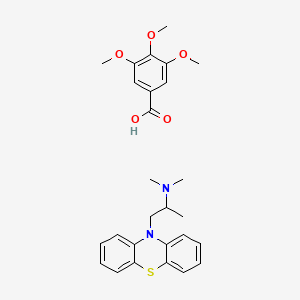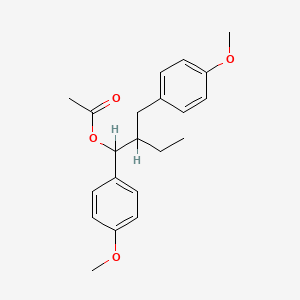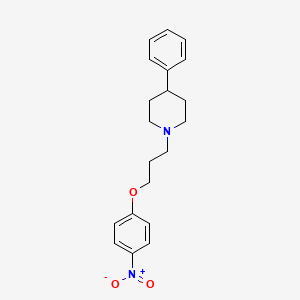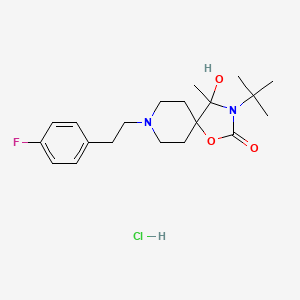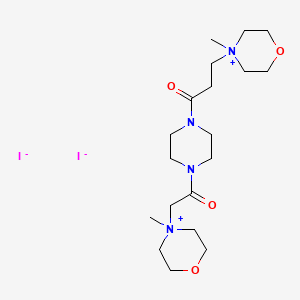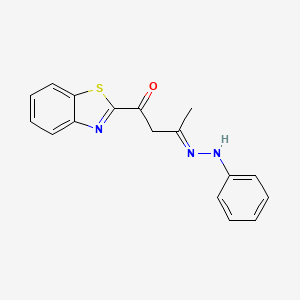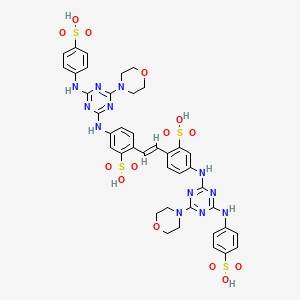
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide is a chemical compound that belongs to the thiazolium family Thiazolium compounds are known for their diverse biological activities and are often used in various scientific research fields
Vorbereitungsmethoden
The synthesis of 2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide typically involves the reaction of 4-fluoroaniline with 2-bromoacetone in the presence of a base to form an intermediate. This intermediate is then reacted with iodine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually maintained.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Bases like potassium carbonate or sodium hydroxide are often used.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiazolium compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide involves its interaction with various molecular targets. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide can be compared with other thiazolium compounds such as:
- 2-(4-Chlorophenyl)-4,5-dihydro-3-methylthiazolium iodide
- 2-(4-Bromophenyl)-4,5-dihydro-3-methylthiazolium iodide
- 2-(4-Methylphenyl)-4,5-dihydro-3-methylthiazolium iodide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific fluorine substituent, which can enhance its biological activity and stability.
Eigenschaften
CAS-Nummer |
96159-98-7 |
|---|---|
Molekularformel |
C10H11FINS |
Molekulargewicht |
323.17 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11FNS.HI/c1-12-6-7-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JAAHMEKASLGOOZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SCC1)C2=CC=C(C=C2)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


